molecular formula C6H8N2O2 B7945966 2-Ethylpyrimidine-4,6(1H,5H)-dione

2-Ethylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B7945966
M. Wt: 140.14 g/mol
InChI Key: OPHDLZVKBSREQV-UHFFFAOYSA-N
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Description

2-Ethylpyrimidine-4,6(1H,5H)-dione (CAS: 29639-67-6), also known as 5-ethyl-2-thiobarbituric acid, is a heterocyclic compound featuring a pyrimidine core substituted with an ethyl group at position 5 and a thioxo group at position 2. Its molecular formula is C₆H₈N₂O₂S, with a molecular weight of 172.20 g/mol . This compound is synthesized via cyclocondensation reactions involving ethylmalonate derivatives and guanidine analogs under bromobenzene reflux conditions . It is characterized by NMR, IR, and UV-Vis spectroscopy, confirming its structural integrity and purity .

Properties

IUPAC Name

2-ethyl-1H-pyrimidine-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-7-5(9)3-6(10)8-4/h2-3H2,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHDLZVKBSREQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=O)CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylpyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of ethyl acetoacetate, urea, and an aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyrimidine derivatives.

    Substitution: The ethyl group or hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine N-oxides, while reduction produces dihydropyrimidines.

Scientific Research Applications

2-Ethylpyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Ethylpyrimidine-4,6(1H,5H)-dione depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, inhibiting their function or altering their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their behavior and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The ethyl group at position 5 and the thioxo group at position 2 are critical for its biological and chemical properties. Below is a comparative analysis with analogs:

Table 1: Structural Modifications and Bioactivity
Compound Name Substituents/Modifications Key Biological Activities Reference
2-Ethylpyrimidine-4,6(1H,5H)-dione 5-Ethyl, 2-thioxo Antimicrobial activity (MIC: 12.5–25 μg/mL)
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3,4-Dimethoxybenzylidene, 1,3-diethyl Enhanced π-conjugation; potential photophysical applications
5-[(4-Hydroxycoumarin-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Coumarin-linked methylidene Anticoagulant and antioxidant activity
3-o-Tolyl-2-thioxo-1-p-anisole-dihydropyrimidine-4,6(1H,5H)-dione o-Tolyl, p-anisole Improved thermal stability (m.p. 161–163°C)
5-Ethyl-5-(1-ethylpropyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Branched alkyl chain at position 5 Reduced bioactivity (IC₅₀: >10 μM)

Key Findings

Antimicrobial Activity :

  • The ethyl substituent in this compound contributes to moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), with MIC values comparable to coumarin derivatives but lower than benzothiazole-linked analogs .
  • Compounds with aryl groups (e.g., 3-o-tolyl, 3-m-chlorophenyl) exhibit superior activity due to increased lipophilicity and membrane penetration .

Anti-inflammatory and Analgesic Activity :

  • Unlike derivatives with benzylidene or coumarin moieties (e.g., compound 2d in ), the ethyl-substituted analog lacks significant anti-inflammatory effects. This highlights the necessity of conjugated electron-withdrawing groups for ROS scavenging and COX-2 inhibition .

Physical and Chemical Stability :

  • The ethyl group confers lower melting points (106–108°C for 3q ) compared to chlorophenyl-substituted analogs (m.p. 178–179°C for 3s ).
  • Thioxo-to-oxo substitutions (e.g., pyrimidine-2,4,6(1H,3H,5H)-trione) reduce inhibitory potency against enzymes like perforin (IC₅₀: 0.40–3.96 μM) .

Mechanistic Insights

  • Electronic Effects : The thioxo group at position 2 enhances hydrogen-bonding interactions with biological targets, as seen in molecular docking studies of pyrimidine-based analgesics .
  • Steric Hindrance : Bulky substituents (e.g., 1-ethylpropyl at position 5) disrupt planar geometry, reducing binding affinity to proteins .

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